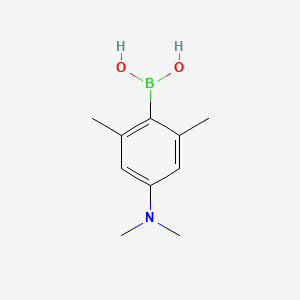![molecular formula C14H14N2O3 B12846023 [2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is a compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment to Pyridine: The benzo[d][1,3]dioxole moiety is then linked to a pyridine ring via a methoxy group. This step often involves nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用機序
The mechanism of action of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
類似化合物との比較
Similar Compounds
(2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the methoxy group.
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-3-yl)methanamine: This compound has the methanamine group attached to a different position on the pyridine ring.
Uniqueness
The uniqueness of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine lies in its specific structural features, such as the position of the methoxy and methanamine groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,7-9,15H2 |
InChIキー |
OWLXWVCYOVOZES-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)

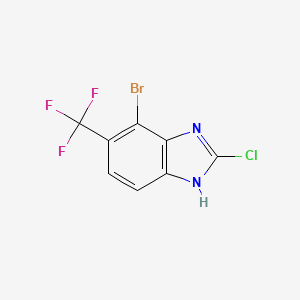
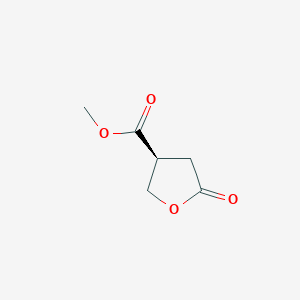
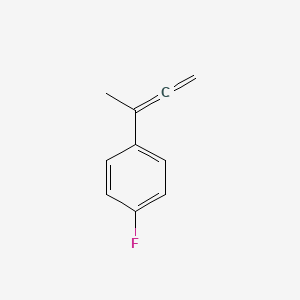
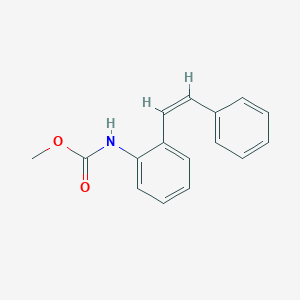
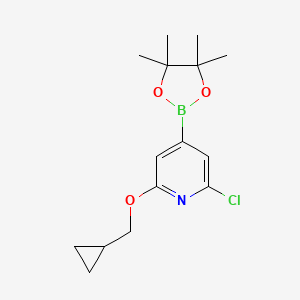
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
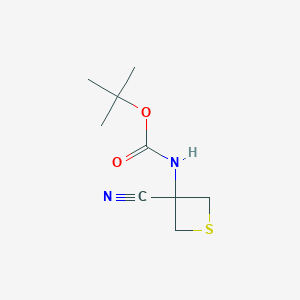
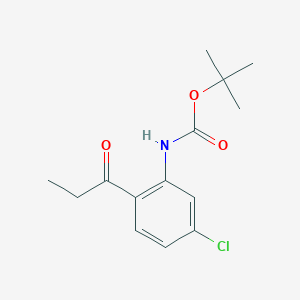
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)
